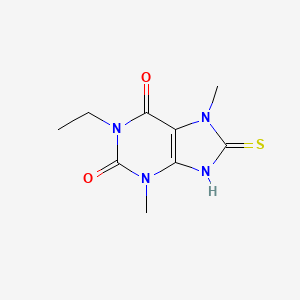

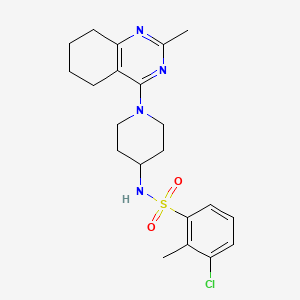

1-ethyl-8-mercapto-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

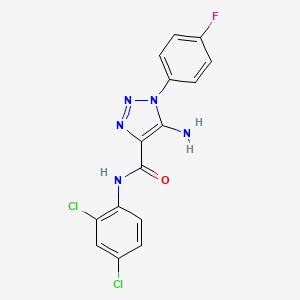

1-Ethyl-8-mercapto-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as EMDP, is a purine derivative that has been studied for its potential use in various scientific research applications. EMDP has been shown to have unique properties that make it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Inhibition of Viral Replication

One notable application of a closely related compound, 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione, is its identification as a novel inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase. Research demonstrated its capability to suppress both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase enzyme, which are crucial for viral replication, without exhibiting cytotoxicity at concentrations up to 80 µM (Cho et al., 2015).

Anticancer Activities

Another significant application is found in the synthesis of various fused purine analogs from 6-mercaptopurine, aiming at discovering potent anticancer agents. A selection of these novel compounds demonstrated very potent anticancer activity against most cancer cell lines in initial screenings conducted by the National Cancer Institute (NCI), Maryland, USA (Hassan et al., 2017).

Synthesis Methodologies

The compound has also inspired methodologies for synthesizing biologically active purine derivatives. For instance, a reaction involving urea and ethyl cyanoacetate yielded 6-aminopyrimidine-2,4-dione, which was further transformed into various purine derivatives, including hypoxanthine and 6-mercaptopurine, showcasing the versatility of purine synthesis routes for pharmaceutical applications (Sariri & Khalili, 2002).

Molecular Interaction Studies

Research into the intermolecular interactions within crystals of related purine derivatives, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, has provided insights into their potential applications in material design. The study focused on hydrogen bonding and the electrostatic and dispersion energy contributions, which could inform the development of new materials with tailored properties (Shukla et al., 2020).

Propiedades

IUPAC Name |

1-ethyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-4-13-7(14)5-6(12(3)9(13)15)10-8(16)11(5)2/h4H2,1-3H3,(H,10,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSHACDJOZRALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(NC(=S)N2C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-8-mercapto-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)

![(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2573259.png)

![N-[(4-Fluorophenyl)methyl]-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2573263.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)

![4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2573272.png)

![2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2573279.png)